1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine
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Overview
Description
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine is a complex organic compound featuring a unique structure that combines a cyclopenta[d][1,3]thiazole ring with a methoxypyrrolidine moiety
Preparation Methods
The synthesis of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Scientific Research Applications
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine can be compared with similar compounds such as:
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one: This compound shares the cyclopenta[d][1,3]thiazole core but differs in the attached functional groups.
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine: Similar core structure with different substituents, leading to distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-methoxypyrrolidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-15-9-5-6-14(7-9)8-12-13-10-3-2-4-11(10)16-12/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBTXKXXJFSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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